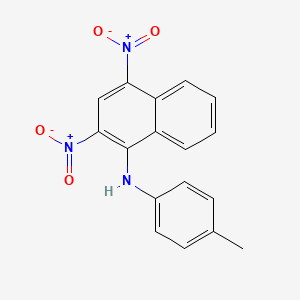
(2,4-dinitro-1-naphthyl)(4-methylphenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-dinitro-1-naphthyl)(4-methylphenyl)amine, also known as DNNA, is a chemical compound that has been widely used in scientific research due to its unique properties. DNNA is a nitroaromatic amine that has been synthesized through various methods, and its mechanism of action and biochemical effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of (2,4-dinitro-1-naphthyl)(4-methylphenyl)amine is not fully understood. However, it is believed that (2,4-dinitro-1-naphthyl)(4-methylphenyl)amine acts by forming covalent bonds with proteins and nucleic acids. (2,4-dinitro-1-naphthyl)(4-methylphenyl)amine has been shown to interact with DNA, causing DNA damage and inhibition of DNA synthesis. (2,4-dinitro-1-naphthyl)(4-methylphenyl)amine has also been shown to interact with proteins, leading to protein denaturation and inhibition of enzymatic activity.
Biochemical and Physiological Effects:
(2,4-dinitro-1-naphthyl)(4-methylphenyl)amine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cells. (2,4-dinitro-1-naphthyl)(4-methylphenyl)amine has also been shown to inhibit cell growth and induce apoptosis. In addition, (2,4-dinitro-1-naphthyl)(4-methylphenyl)amine has been shown to cause liver and kidney damage in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2,4-dinitro-1-naphthyl)(4-methylphenyl)amine has several advantages for lab experiments. It is a highly sensitive fluorescent probe that can be used for the detection of proteins and nucleic acids. (2,4-dinitro-1-naphthyl)(4-methylphenyl)amine is also a model compound for the study of nitroaromatic compounds. However, (2,4-dinitro-1-naphthyl)(4-methylphenyl)amine has several limitations. It is a toxic compound that can cause DNA damage and inhibit cell growth. (2,4-dinitro-1-naphthyl)(4-methylphenyl)amine also has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of (2,4-dinitro-1-naphthyl)(4-methylphenyl)amine. One area of research is the development of new synthesis methods for (2,4-dinitro-1-naphthyl)(4-methylphenyl)amine. Another area of research is the study of the mechanism of action of (2,4-dinitro-1-naphthyl)(4-methylphenyl)amine and its interactions with proteins and nucleic acids. Future research could also focus on the development of new applications for (2,4-dinitro-1-naphthyl)(4-methylphenyl)amine in scientific research.
Métodos De Síntesis
(2,4-dinitro-1-naphthyl)(4-methylphenyl)amine can be synthesized through various methods, including the reaction of 2,4-dinitro-1-naphthol with 4-methylphenylamine in the presence of a catalyst. Another method involves the reaction of 2,4-dinitronaphthalene with 4-methylphenylamine in the presence of a reducing agent. The synthesis of (2,4-dinitro-1-naphthyl)(4-methylphenyl)amine is a complex process that requires careful attention to detail and precise control of reaction conditions.
Aplicaciones Científicas De Investigación
(2,4-dinitro-1-naphthyl)(4-methylphenyl)amine has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of proteins and nucleic acids. (2,4-dinitro-1-naphthyl)(4-methylphenyl)amine has also been used as a reagent for the determination of amino acids and peptides. In addition, (2,4-dinitro-1-naphthyl)(4-methylphenyl)amine has been used as a model compound for the study of nitroaromatic compounds.
Propiedades
IUPAC Name |
N-(4-methylphenyl)-2,4-dinitronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c1-11-6-8-12(9-7-11)18-17-14-5-3-2-4-13(14)15(19(21)22)10-16(17)20(23)24/h2-10,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFKCQAKFYUKOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C3=CC=CC=C32)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,4-dimethylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5169113.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B5169132.png)

![dimethyl 2-{[(4-tert-butylphenyl)sulfonyl]amino}terephthalate](/img/structure/B5169139.png)
![2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5169150.png)



![2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-diphenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5169174.png)
![N,N'-[[(4-fluorophenyl)methylene]bis(2,6-dimethyl-4,1-phenylene)]dibenzamide](/img/structure/B5169181.png)
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperidine](/img/structure/B5169183.png)

![1-(4-methoxyphenyl)-3-({2-[(5-nitro-2-pyridinyl)amino]ethyl}amino)-2,5-pyrrolidinedione](/img/structure/B5169195.png)